

Technical Guide: 3-Ethyl-1H-pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Ethyl-1H-pyrazole-4-carbaldehyde

Cat. No.: B115078

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **3-Ethyl-1H-pyrazole-4-carbaldehyde**, a heterocyclic aldehyde of significant interest in medicinal chemistry and drug discovery. While a specific CAS number for this compound is not readily available in public databases, this guide outlines a robust synthetic methodology based on the widely applicable Vilsmeier-Haack reaction. The document details a representative experimental protocol, expected analytical data, and explores the role of pyrazole-containing compounds in modulating key signaling pathways relevant to drug development. The information is presented to be a valuable resource for researchers engaged in the synthesis and application of novel pyrazole derivatives.

Introduction

Pyrazole derivatives are a cornerstone in the development of therapeutic agents, exhibiting a broad spectrum of biological activities.^{[1][2]} The pyrazole scaffold is a privileged structure in medicinal chemistry, found in numerous FDA-approved drugs.^[2] The introduction of an aldehyde functionality at the 4-position of the pyrazole ring provides a versatile synthetic handle for the elaboration into a diverse array of more complex molecules, making pyrazole-4-carbaldehydes key intermediates in drug discovery programs. This guide focuses on the 3-ethyl substituted variant, providing a technical framework for its synthesis and potential applications.

Physicochemical Properties and Data

As a specific CAS number for **3-Ethyl-1H-pyrazole-4-carbaldehyde** could not be located, the following table summarizes expected and representative analytical data based on the closely related and well-characterized compound, 1-Ethyl-3-phenyl-1H-pyrazole-4-carbaldehyde. This data is intended to serve as a benchmark for researchers synthesizing and characterizing the title compound.

Property	Representative Data (for 1-Ethyl-3-phenyl-1H-pyrazole-4-carbaldehyde)
Molecular Formula	C ₁₂ H ₁₂ N ₂ O
Molecular Weight	200.24 g/mol
Appearance	Expected to be a solid
¹ H NMR (CDCl ₃ , ppm)	δ 1.5 (t, 3H, CH ₃), 4.2 (q, 2H, CH ₂), 7.4-7.6 (m, 5H, Ar-H), 8.0 (s, 1H, pyrazole-H), 9.9 (s, 1H, CHO)
¹³ C NMR (CDCl ₃ , ppm)	δ 15.1, 45.2, 118.9, 128.5, 129.0, 129.8, 132.1, 140.5, 153.2, 185.6
Mass Spectrometry	M ⁺ peak corresponding to the molecular weight
Infrared (IR, cm ⁻¹)	~1680 (C=O stretching of aldehyde)

Synthesis of 3-Ethyl-1H-pyrazole-4-carbaldehyde

The most prevalent and efficient method for the synthesis of pyrazole-4-carbaldehydes is the Vilsmeier-Haack reaction.^{[3][4][5]} This reaction involves the formylation of an electron-rich substrate, in this case, a suitably substituted hydrazone, using the Vilsmeier reagent, which is typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted formamide like N,N-dimethylformamide (DMF).^{[6][7]}

General Reaction Scheme

The synthesis is a two-step process:

- Formation of Hydrazone: Reaction of an appropriate ketone (e.g., 1-phenylbutan-2-one) with a hydrazine derivative.
- Vilsmeier-Haack Cyclization and Formylation: The resulting hydrazone is then treated with the Vilsmeier reagent to yield the target **3-Ethyl-1H-pyrazole-4-carbaldehyde**.

Detailed Experimental Protocol (Representative)

This protocol is adapted from established procedures for the synthesis of analogous pyrazole-4-carbaldehydes.^{[8][9][10]}

Step 1: Synthesis of the Hydrazone Intermediate

- To a solution of the starting ketone (1 equivalent) in ethanol, add the desired hydrazine (1 equivalent).
- Add a catalytic amount of a suitable acid (e.g., acetic acid).
- Reflux the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature.
- The precipitated hydrazone is collected by filtration, washed with cold ethanol, and dried under vacuum.

Step 2: Vilsmeier-Haack Reaction

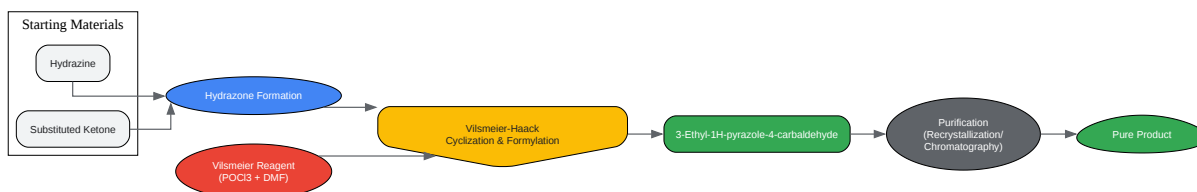
- In a three-necked flask equipped with a dropping funnel and a calcium chloride guard tube, place anhydrous N,N-dimethylformamide (DMF) and cool it in an ice bath to 0-5 °C.
- Slowly add phosphorus oxychloride (POCl₃) (typically 2-3 equivalents) dropwise to the cooled DMF with constant stirring, maintaining the temperature below 10 °C.
- After the addition is complete, stir the mixture at room temperature for 30 minutes to form the Vilsmeier reagent.
- Add the hydrazone from Step 1 portion-wise to the Vilsmeier reagent.

- Heat the reaction mixture to 60-80 °C and maintain this temperature for 4-6 hours. Monitor the reaction by TLC.
- After the reaction is complete, cool the mixture to room temperature and pour it onto crushed ice with vigorous stirring.
- Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate or sodium hydroxide solution until the pH is approximately 7-8.
- The precipitated solid product is collected by filtration, washed thoroughly with water, and dried.
- The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) or by column chromatography on silica gel.

Visualization of Key Processes

Vilsmeier-Haack Reaction Workflow

The following diagram illustrates the general workflow for the synthesis of a pyrazole-4-carbaldehyde using the Vilsmeier-Haack reaction.



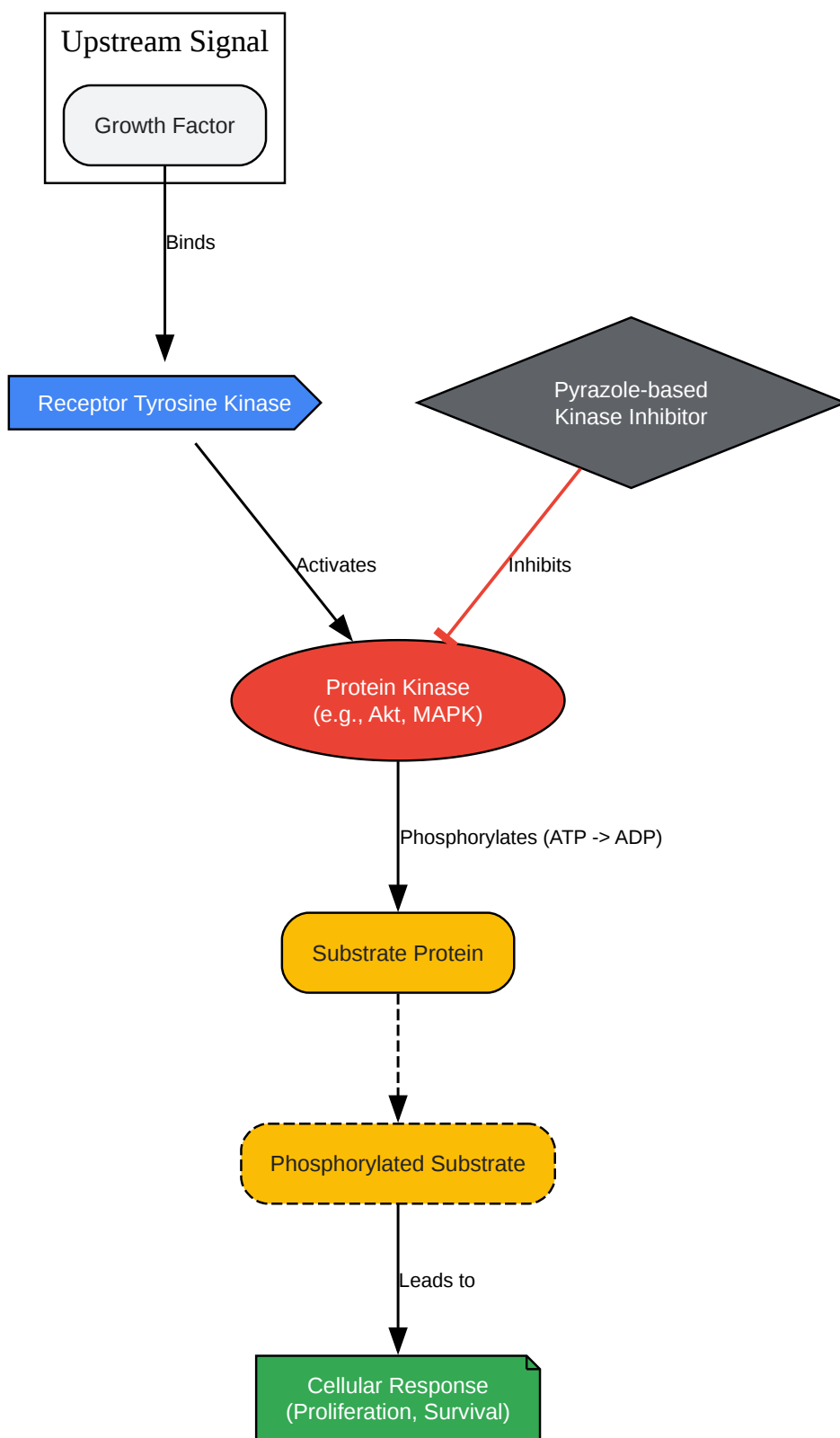
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Vilsmeier-Haack Synthesis Workflow

Pyrazoles in Kinase Inhibition Signaling

Pyrazole derivatives are prominent scaffolds in the design of protein kinase inhibitors, which are crucial in cancer therapy and the treatment of inflammatory diseases.^{[11][12][13]} They often act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase and preventing the phosphorylation of downstream substrates.

The diagram below depicts a simplified signaling pathway where a pyrazole-based inhibitor blocks the action of a protein kinase.



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Kinase Inhibition by a Pyrazole Derivative

Applications in Drug Development

The pyrazole-4-carbaldehyde scaffold is a valuable starting point for the synthesis of a wide range of biologically active molecules. The aldehyde group can be readily transformed into other functional groups, such as:

- Imines and Schiff bases: Through condensation with primary amines.
- Alcohols: Via reduction.
- Carboxylic acids: Through oxidation.
- Heterocyclic rings: By condensation with various binucleophiles.

These transformations allow for the generation of large libraries of compounds for screening against various biological targets, including kinases, G-protein coupled receptors, and enzymes. The inherent drug-like properties of the pyrazole core make these derivatives attractive candidates for lead optimization in drug discovery campaigns.

Conclusion

While the specific compound **3-Ethyl-1H-pyrazole-4-carbaldehyde** is not extensively documented with a registered CAS number, its synthesis is readily achievable through well-established synthetic routes like the Vilsmeier-Haack reaction. This guide provides the necessary theoretical and practical framework for its preparation and characterization. The versatility of the pyrazole-4-carbaldehyde scaffold, coupled with the proven importance of pyrazoles in medicinal chemistry, underscores the potential of this compound as a valuable intermediate for the development of novel therapeutics. Researchers are encouraged to use the provided information as a foundation for their synthetic and drug discovery efforts in this promising area of chemical biology.

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- To cite this document: BenchChem. [Technical Guide: 3-Ethyl-1H-pyrazole-4-carbaldehyde]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b115078#cas-number-for-3-ethyl-1h-pyrazole-4-carbaldehyde]

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